molecular formula C16H29N3O3 B8375656 Tert-butyl 3-oxo-4-(3-pyrrolidin-1-yl-propyl)piperazinecarboxylate

Tert-butyl 3-oxo-4-(3-pyrrolidin-1-yl-propyl)piperazinecarboxylate

Cat. No. B8375656
M. Wt: 311.42 g/mol
InChI Key: UUGCOBBHMHOYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07524852B2

Procedure details

Tert-butyl 3-oxo-piperazinecarboxylate (1.5 g, 7.5 mmol) was dissolved in tetrahydrofuran (15 mL), and the solution was mixed with sodium bis(trimethylsilyl)amide (1.0 mol/L, 15 mL, 15 mmol) added dropwise with stirring under ice-cooling. After ten minutes, 1,3-dibromopropane (3.0 mL, 30 mmol) was added dropwise. The reaction mixture was heated to 50° C., was stirred for three hours, was poured onto water and was extracted with ethyl acetate. The organic layer was washed with brine, was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:2) to thereby remove residual raw materials, and the solvent was distilled off. The residue was dissolved in dimethylformamide (12 mL), and the solution was mixed with pyrrolidine (1.6 mL, 19 mmol) and potassium carbonate (0.57 g, 4.1 mmol), followed by stirring at 80° C. for eight hours. The reaction mixture was diluted with water and was extracted with ethyl acetate. The organic layer was mixed with diluted hydrochloric acid (1.0 mol/L, 30 mL), and the organic layer and the aqueous layer were separated. The aqueous layer was adjusted to be basic with an aqueous sodium hydroxide solution (2.0 mol/L) and was extracted with ethyl acetate. The organic layer was washed with brine, was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was purified by silica gel chromatography (chloroform:7.0 mol/L ammonia methanol solution=30:1) and thereby yielded tert-butyl 3-oxo-4-(3-pyrrolidin-1-yl-propyl)piperazinecarboxylate (0.16 g, 6.8%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
0.57 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Br[CH2:26][CH2:27][CH2:28]Br.[NH:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.O>[O:1]=[C:2]1[N:7]([CH2:26][CH2:27][CH2:28][N:30]2[CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
O=C1CN(CCN1)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
After ten minutes
STIRRING
Type
STIRRING
Details
was stirred for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was poured onto water
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:2)
CUSTOM
Type
CUSTOM
Details
to thereby remove residual raw materials
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethylformamide (12 mL)
STIRRING
Type
STIRRING
Details
by stirring at 80° C. for eight hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The organic layer was mixed with diluted hydrochloric acid (1.0 mol/L, 30 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer and the aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (chloroform:7.0 mol/L ammonia methanol solution=30:1)

Outcomes

Product
Name
Type
Smiles
O=C1CN(CCN1CCCN1CCCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.